4-Hydroxyquinoline-3,6-dicarboxylic acid

Description

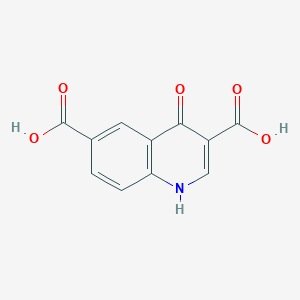

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-1H-quinoline-3,6-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO5/c13-9-6-3-5(10(14)15)1-2-8(6)12-4-7(9)11(16)17/h1-4H,(H,12,13)(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVYECNSCSEVEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)C(=CN2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-hydroxyquinoline-3,6-dicarboxylic acid molecular weight and formula

This technical guide details the structural, synthetic, and functional characteristics of 4-hydroxyquinoline-3,6-dicarboxylic acid , a critical scaffold in medicinal chemistry known for its utility in hypoxia-inducible factor (HIF) prolyl hydroxylase inhibition.

Core Identity & Physicochemical Profile

This compound represents a "privileged scaffold" in drug discovery, specifically within the class of nitrogen heterocycles used to modulate oxygen sensing pathways.

| Parameter | Specification |

| Chemical Name | 4-Hydroxyquinoline-3,6-dicarboxylic acid |

| CAS Number | 1018060-59-7 |

| Molecular Formula | |

| Molecular Weight | 233.18 g/mol |

| Appearance | Off-white to tan solid |

| Solubility | Soluble in DMSO (>50 mg/mL), DMF, and aqueous base (NaOH, |

| Melting Point | >300°C (Decomposition) |

| pKa (Predicted) |

Synthetic Methodology

The most robust synthesis route utilizes the Gould-Jacobs reaction , a self-validating protocol that constructs the quinoline core from aniline precursors. This method is preferred for its scalability and regioselectivity.

Reaction Scheme

-

Condensation: 4-Aminoisophthalic acid reacts with diethyl ethoxymethylenemalonate (DEEMM) to form an enamine intermediate.

-

Cyclization: Thermal cyclization in a high-boiling solvent (Dowtherm A or Diphenyl ether) closes the ring to form the quinoline ester.

-

Hydrolysis: Saponification of the ester groups yields the final dicarboxylic acid.

Step-by-Step Protocol

Step 1: Enamine Formation

-

Charge a round-bottom flask with 4-aminoisophthalic acid (1.0 equiv) and diethyl ethoxymethylenemalonate (1.1 equiv).

-

Add ethanol (5 mL/g) and heat to reflux for 2–4 hours.

-

Monitor via TLC (Hexane:EtOAc 1:1). The starting amine spot will disappear, replaced by a less polar enamine spot.

-

Cool to RT. The intermediate often precipitates; if not, concentrate in vacuo.

Step 2: Thermal Cyclization (Critical Step)

-

Heat diphenyl ether (10 mL/g) to 250°C in a flask equipped with a Dean-Stark trap (to remove ethanol generated).

-

Slowly add the enamine intermediate to the hot solvent. Caution: Rapid ethanol evolution will occur.

-

Maintain temperature at 240–250°C for 45–60 minutes.

-

Cool the mixture to ~80°C and dilute with an equal volume of hexane or ethanol to precipitate the crude quinoline ester.

-

Filter and wash the solid with hexane to remove residual diphenyl ether.

Step 3: Hydrolysis

-

Suspend the ester in 2M NaOH (5 equiv).

-

Reflux for 4 hours until the solution becomes clear (indicating ester cleavage).

-

Cool to RT and carefully acidify to pH 2–3 with 6M HCl.

-

Collect the precipitated 4-hydroxyquinoline-3,6-dicarboxylic acid by filtration.[2]

-

Recrystallize from DMF/Water or glacial acetic acid for high purity (>98%).

Structural Characterization

Confirming the identity of the 3,6-isomer is critical to distinguish it from the common 3-carboxylic acid derivatives.

Predicted

- 12.5–13.0 ppm (br s, 2H): Carboxylic acid protons (-COOH).

- 8.7–8.9 ppm (s, 1H): H-2 proton. This sharp singlet is diagnostic of the 3-substituted quinoline core.

- 8.6 ppm (d, J = 2.0 Hz, 1H): H-5 proton (meta coupling to H-7).

- 8.2 ppm (dd, J = 8.8, 2.0 Hz, 1H): H-7 proton.

- 7.7 ppm (d, J = 8.8 Hz, 1H): H-8 proton.

Mass Spectrometry (ESI-):

-

[M-H]⁻: 232.1 m/z (Base peak).

-

Fragmentation: Loss of

(44 Da) typically observed at higher collision energies.

Biological Application: HIF Prolyl Hydroxylase Inhibition

This molecule functions as a competitive inhibitor of HIF Prolyl Hydroxylase Domain (PHD) enzymes.

Mechanism of Action

PHD enzymes require 2-oxoglutarate (2-OG) and Iron(II) as cofactors to hydroxylate HIF-1

-

Bidentate Chelation: The 4-hydroxy and 3-carboxylate groups form a bidentate chelate with the active site

. -

2-OG Mimicry: The dicarboxylic acid motif mimics the 2-oxoglutarate substrate, blocking the catalytic pocket.

-

Result: Stabilization of HIF-1

, leading to the upregulation of erythropoietin (EPO) and VEGF.

Pathway Diagram

Caption: Mechanism of HIF stabilization via PHD inhibition by 4-hydroxyquinoline-3,6-dicarboxylic acid.

References

-

PubChem. 4-Hydroxyquinoline-3,6-dicarboxylic acid (Compound Summary). National Library of Medicine. [Link]

-

Nangia, A. et al. Synthesis of 4-Hydroxyquinoline-3-carboxylic acids via the Gould-Jacobs Reaction.Journal of Chemical Research, 2004. [Link]

-

Schofield, C.J. et al. The role of 2-oxoglutarate oxygenases in hypoxia sensing.Biochemical Society Transactions, 2019. [Link]

-

Ivan, M. et al.HIF

targeted for VHL-mediated destruction by proline hydroxylation: Implications for drug discovery.Science, 2001. [Link]

Sources

An In-depth Technical Guide on the Safe Handling of 4-hydroxyquinoline-3,6-dicarboxylic acid

Section 1: Compound Identification and Inferred Properties

Chemical Name: 4-hydroxyquinoline-3,6-dicarboxylic acid CAS Number: 1018060-59-7[1]

Structural Analogs Used for Hazard Assessment:

-

4-Hydroxyquinoline-3-carboxylic acid[5]

-

4-Hydroxyquinoline-2-carboxylic acid[6]

-

Chelidamic Acid (1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic acid)

-

4-Hydroxyquinoline-3,8-dicarboxylic acid[7]

Inferred Physicochemical Properties:

| Property | Inferred Value/Observation | Source of Inference |

| Physical State | Solid, likely a powder. | Based on analogs like 4-Hydroxyquinoline-3-carboxylic acid and 4-Hydroxyquinoline-2-carboxylic acid.[6] |

| Molecular Formula | C11H7NO5 | BLD Pharm[1] |

| Molecular Weight | 233.18 g/mol | PubChem[7] |

| Melting Point | Likely high, with decomposition. 4-Hydroxyquinoline-3-carboxylic acid has a melting point of 268-273 °C. | Based on 4-Hydroxyquinoline-3-carboxylic acid. |

| Solubility | Likely soluble in organic solvents like DMSO and DMF. Water solubility may be limited but is expected to increase in basic solutions. | Based on 4-Hydroxyquinoline.[4] |

Section 2: Hazard Identification and Risk Assessment

Given the absence of specific toxicological data, 4-hydroxyquinoline-3,6-dicarboxylic acid must be treated as a hazardous substance.[8] The risk assessment process for a novel chemical involves hazard identification, exposure assessment, and risk characterization.[9][10]

Potential Health Hazards (Inferred from Analogs):

-

Acute Oral Toxicity: 4-Hydroxyquinoline-3-carboxylic acid is classified as Acute Toxicity 4 (Oral), indicating it may be harmful if swallowed.

-

Skin Irritation: Structurally similar compounds like 4-hydroxyquinoline and chelidamic acid are known to cause skin irritation.[3]

-

Serious Eye Irritation: These analogs are also documented to cause serious eye irritation.[3][6]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][3][6]

GHS Hazard Classifications (Predicted):

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | Warning | H335: May cause respiratory irritation |

Section 3: Experimental Protocols for Safe Handling

Adherence to prudent laboratory practices is paramount when working with a compound of unknown toxicity.[11]

3.1 Personal Protective Equipment (PPE)

A comprehensive hazard assessment of the specific laboratory work area is required to select appropriate PPE.[11]

-

Eye Protection: ANSI Z87.1-compliant safety glasses or chemical splash goggles are mandatory.[8] A face shield should be used if there is a significant splash hazard.

-

Hand Protection: Nitrile or neoprene gloves should be worn to prevent skin contact.[8] No single glove material offers universal protection, so it is crucial to select gloves based on the specific solvents being used.[11]

-

Body Protection: A laboratory coat must be worn and fully fastened. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.

-

Respiratory Protection: All work with the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[8][12]

3.2 Engineering Controls

-

Ventilation: A properly functioning chemical fume hood is the most critical engineering control to minimize inhalation exposure.[12]

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

3.3 Handling and Storage

-

General Handling: Avoid creating dust when handling the solid material.[5] Do not allow the chemical to come into contact with skin.[11] Use a tray when transporting chemicals to contain potential spills.[13]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[2][8] The container must be tightly closed and clearly labeled with the chemical name and any appropriate hazard pictograms.[8][13] Store in secondary containment.[8]

Section 4: Emergency Procedures

Familiarity with emergency response protocols is essential for all laboratory personnel.[14][15]

4.1 First-Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2][6]

-

Skin Contact: Immediately remove all contaminated clothing.[8] Flush the affected skin with copious amounts of water for at least 15 minutes.[14][16] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[14][16] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][6][8]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.[8]

4.2 Spill Response

The response to a chemical spill depends on its size and the immediate hazards it presents.

-

Minor Spill: Alert personnel in the immediate area.[15] Wearing appropriate PPE, cover the spill with an absorbent material like vermiculite or sand.[15] Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste.[5]

-

Major Spill: Immediately evacuate the area and alert others.[14][15][17] If the substance is flammable, turn off all ignition sources.[15] Close the doors to the affected area and contact the institution's emergency response team.[14][17] Remain at a safe distance to provide information to emergency responders.[16]

Section 5: Disposal Considerations

Chemical waste must be disposed of in accordance with institutional and local regulations. Do not dispose of this chemical down the drain or in the general trash.[13] All waste, including contaminated absorbent materials from spills, must be collected in a properly labeled, sealed container for hazardous waste disposal.[13]

Section 6: Visualization of Safety Protocols

Diagram 1: Risk Assessment Workflow for Novel Chemicals

Caption: A workflow for assessing the risks of a novel chemical.

Diagram 2: Emergency Response to Chemical Exposure

Caption: Steps for responding to a chemical exposure incident.

References

- University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety.

- Brown University. (n.d.). Laboratory Emergency Guidance. Environmental Health and Safety.

- Vanderbilt University. (n.d.). GUIDE TO NEWLY SYNTHESIZED CHEMICALS: Management, Storage, and Retention.

- New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.

- The University of Western Australia. (2024). Laboratory emergency response procedures. Safety.

- Government of Canada. (2025). Risk assessment of chemical substances.

- Carnegie Mellon University Qatar. (n.d.). Emergency Response Guide for Laboratories.

- Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP.

- American Chemical Society. (n.d.). Chemical Risk Assessment and Regulatory Decision Making.

- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf.

- Occupational Hygiene. (n.d.). A Practical Guide to Chemical Risk Assessment.

- Health and Safety Authority. (n.d.). Risk Assessment.

- ChemSafetyPro.COM. (2016, May 17). Chemical Risk Assessment: Overview and Examples.

- Sigma-Aldrich. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid 97.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Quinolin-4-ol.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic acid.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Hydroxyquinoline-2-carboxylic acid, hydrate.

- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.

- TSS. (2021, June 14). 8 Tips for Hazardous Chemical Handling In A Lab.

- PubChem. (n.d.). 4-Hydroxyquinoline-3,8-dicarboxylic acid.

- Sigma-Aldrich. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid 97%.

- ChemicalBook. (2025). 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID - Safety Data Sheet.

- BLD Pharm. (n.d.). 1018060-59-7|4-Hydroxyquinoline-3,6-dicarboxylic acid.

- PubChem. (n.d.). 4-Hydroxyquinoline.

- Cayman Chemical. (n.d.). 4-Hydroxyquinoline.

Sources

- 1. 1018060-59-7|4-Hydroxyquinoline-3,6-dicarboxylic acid|BLD Pharm [bldpharm.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. 4-Hydroxyquinoline-3,8-dicarboxylic acid | C11H7NO5 | CID 718158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. twu.edu [twu.edu]

- 9. occhygiene.com.au [occhygiene.com.au]

- 10. chemsafetypro.com [chemsafetypro.com]

- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]

- 13. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 14. Laboratory Emergency Guidance | Environmental Health and Safety | Brown University [ehs.brown.edu]

- 15. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]

- 16. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 17. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

Methodological & Application

Synthesis of 4-Hydroxyquinoline-3,6-dicarboxylic Acid via Gould-Jacobs Reaction: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of 4-hydroxyquinoline-3,6-dicarboxylic acid, a valuable scaffold in medicinal chemistry, utilizing the robust and versatile Gould-Jacobs reaction.[1][2] The quinoline core is a privileged structure found in a wide array of therapeutic agents, including those with antibacterial, antimalarial, and anticancer properties.[3][4] This document offers a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanism, and expert insights into experimental choices and potential troubleshooting. The presented methodology is designed to be a self-validating system, ensuring reproducibility and high-quality results for researchers in organic synthesis and drug discovery.

Introduction

The 4-hydroxyquinoline-3-carboxylic acid motif and its derivatives are of significant interest in the pharmaceutical industry due to their diverse biological activities.[4] Specifically, the introduction of a second carboxylic acid group at the 6-position can modulate the compound's physicochemical properties and biological targets. The Gould-Jacobs reaction is a classical and highly effective method for the construction of the 4-hydroxyquinoline core.[1][3] The reaction sequence typically involves the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization and subsequent saponification.[1][2] This application note details the synthesis of 4-hydroxyquinoline-3,6-dicarboxylic acid, a key intermediate for the development of novel therapeutics.

Reaction Mechanism and Pathway

The Gould-Jacobs reaction proceeds through a well-defined multi-step mechanism:

-

Condensation: The synthesis initiates with the nucleophilic addition of the amino group of 4-aminobenzoic acid to diethyl ethoxymethylenemalonate (DEEM).[1][5] This is followed by the elimination of ethanol to form the diethyl 2-(((4-carboxyphenyl)amino)methylene)malonate intermediate.[1]

-

Thermal Cyclization: This critical step requires high temperatures, typically achieved in a high-boiling solvent like diphenyl ether, to facilitate an intramolecular 6-electron electrocyclization.[2][3] This cyclization forms the quinoline ring system.

-

Saponification: The resulting diethyl 4-hydroxyquinoline-3,6-dicarboxylate is then hydrolyzed using a strong base, such as sodium hydroxide, to convert the two ester groups into their corresponding carboxylates.[1][6]

-

Acidification: Finally, acidification of the reaction mixture protonates the carboxylate groups, precipitating the desired 4-hydroxyquinoline-3,6-dicarboxylic acid product.

Experimental Workflow

Caption: Experimental workflow for the synthesis of 4-hydroxyquinoline-3,6-dicarboxylic acid.

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Purity | Supplier | Notes |

| 4-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | ≥99% | Sigma-Aldrich | - |

| Diethyl ethoxymethylenemalonate (DEEM) | C₁₀H₁₆O₅ | 216.23 | ≥98% | Sigma-Aldrich | [7] |

| Diphenyl ether | C₁₂H₁₀O | 170.21 | ≥99% | Sigma-Aldrich | High-boiling solvent |

| Sodium hydroxide (NaOH) | NaOH | 40.00 | ≥98% | Fisher Scientific | - |

| Hydrochloric acid (HCl) | HCl | 36.46 | 37% (w/w) | VWR | Concentrated |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | 95% | Fisher Scientific | For recrystallization |

| n-Hexane | C₆H₁₄ | 86.18 | ≥95% | Sigma-Aldrich | For washing |

Step 1: Condensation to form Diethyl 2-(((4-carboxyphenyl)amino)methylene)malonate

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-aminobenzoic acid (13.7 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol).

-

Heat the reaction mixture in an oil bath at 120-130°C for 1.5 hours with constant stirring.[5] The mixture will become a homogenous melt and then solidify upon cooling.

-

Allow the flask to cool to room temperature. The resulting solid is the crude intermediate, diethyl 2-(((4-carboxyphenyl)amino)methylene)malonate, which can be used in the next step without further purification.

Expert Insight: The direct use of the crude intermediate is often sufficient for the subsequent cyclization step. Purification at this stage can lead to product loss. Monitoring the reaction by Thin Layer Chromatography (TLC) can confirm the consumption of the starting materials.

Step 2: Thermal Cyclization to Diethyl 4-hydroxyquinoline-3,6-dicarboxylate

-

To the flask containing the crude intermediate, add diphenyl ether (100 mL).

-

Heat the mixture to a vigorous reflux (approximately 250°C) using a heating mantle.[2] Maintain the reflux for 30-45 minutes. The solution will turn dark.

-

Remove the heat source and allow the reaction mixture to cool to room temperature. The cyclized product will precipitate out of the solution.

-

Add n-hexane (100 mL) to the cooled mixture to further precipitate the product and to facilitate filtration.

-

Collect the solid product by vacuum filtration and wash thoroughly with n-hexane (2 x 50 mL) to remove the diphenyl ether.

-

Dry the collected solid in a vacuum oven at 60°C.

Expert Insight: Diphenyl ether is used as a high-boiling solvent to achieve the necessary temperature for the electrocyclization.[3] The addition of a non-polar solvent like n-hexane is crucial for efficient product precipitation and removal of the high-boiling solvent.

Step 3: Saponification and Acidification to 4-Hydroxyquinoline-3,6-dicarboxylic acid

-

Suspend the dried diethyl 4-hydroxyquinoline-3,6-dicarboxylate in a 10% (w/v) aqueous solution of sodium hydroxide (150 mL) in a 500 mL round-bottom flask.

-

Heat the mixture to reflux for 2 hours with vigorous stirring.[6] The solid should dissolve as the saponification proceeds.

-

After reflux, cool the reaction mixture to room temperature in an ice bath.

-

Slowly acidify the cooled solution to a pH of 2-3 by adding concentrated hydrochloric acid dropwise with constant stirring. The final product will precipitate as a solid.

-

Collect the precipitated 4-hydroxyquinoline-3,6-dicarboxylic acid by vacuum filtration.

-

Wash the solid with cold deionized water (3 x 50 mL) to remove any inorganic salts.

-

Dry the final product in a vacuum oven at 80°C to a constant weight.

Expert Insight: Complete saponification is critical for achieving a high yield of the final dicarboxylic acid. Monitoring the reaction by TLC can confirm the disappearance of the starting diester. The acidification step should be performed slowly and with efficient cooling to control the exotherm and obtain a filterable precipitate.

Characterization and Data Analysis

The identity and purity of the synthesized 4-hydroxyquinoline-3,6-dicarboxylic acid should be confirmed by standard analytical techniques.

| Analytical Method | Expected Results |

| ¹H NMR (DMSO-d₆) | Aromatic protons in the range of δ 7.5-8.5 ppm, a singlet for the proton at C2 around δ 8.9 ppm, and broad singlets for the carboxylic acid and hydroxyl protons. |

| ¹³C NMR (DMSO-d₆) | Resonances corresponding to the quinoline core, two carboxyl carbons, and the hydroxyl-bearing carbon. |

| Mass Spectrometry (ESI-) | A molecular ion peak corresponding to the [M-H]⁻ of C₁₁H₇NO₅. |

| Melting Point | A sharp melting point is indicative of high purity. |

| Purity (HPLC) | >95% purity as determined by High-Performance Liquid Chromatography. |

Gould-Jacobs Reaction Mechanism

Caption: Simplified mechanism of the Gould-Jacobs reaction.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low yield in Step 1 | Incomplete reaction. | Increase reaction time or temperature slightly. Ensure reagents are of high purity. |

| Low yield in Step 2 | Insufficient temperature for cyclization. | Ensure the reaction reaches a vigorous reflux of diphenyl ether (approx. 250°C). Use a high-temperature thermometer to monitor. |

| Product is oily/gummy in Step 2 | Incomplete removal of diphenyl ether. | Wash the precipitate thoroughly with a larger volume of n-hexane. Triturate the oily product with fresh n-hexane. |

| Incomplete saponification in Step 3 | Insufficient base or reaction time. | Increase the concentration of NaOH solution or prolong the reflux time. Monitor by TLC. |

| Product does not precipitate upon acidification | Product is too soluble in the acidic solution. | Cool the solution in an ice bath for a longer period. If necessary, partially evaporate the solvent under reduced pressure. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.

-

High Temperatures: The thermal cyclization step involves very high temperatures. Use appropriate heating equipment (heating mantle) and exercise caution to avoid thermal burns.

-

Chemical Hazards:

-

Diethyl ethoxymethylenemalonate: Can cause skin and eye irritation.[8]

-

Diphenyl ether: Can cause irritation upon contact or inhalation.

-

Sodium hydroxide and Hydrochloric acid: Are corrosive. Handle with extreme care to avoid contact with skin and eyes.

-

Conclusion

The Gould-Jacobs reaction provides a reliable and effective route for the synthesis of 4-hydroxyquinoline-3,6-dicarboxylic acid. By following the detailed protocol and understanding the key experimental parameters outlined in this application note, researchers can successfully synthesize this valuable compound for further applications in drug discovery and development. The insights into the reaction mechanism and troubleshooting tips will aid in achieving high yields and purity.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

-

MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved February 15, 2026, from [Link]

-

Who we serve. (2013, March 13). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved February 15, 2026, from [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved February 15, 2026, from [Link]

-

MDPI. (2013, March 13). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Retrieved February 15, 2026, from [Link]

-

LookChem. (n.d.). Cas 87-13-8,Diethyl ethoxymethylenemalonate. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). The 4-Quinolone-3-Carboxylic Acid Motif as a Multivalent Scaffold in Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.com [thieme-connect.com]

- 6. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. Diethyl ethoxymethylenemalonate | 87-13-8 [chemicalbook.com]

Protocols for functionalizing 4-hydroxyquinoline-3,6-dicarboxylic acid

Application Note: Chemo- and Regioselective Functionalization of 4-Hydroxyquinoline-3,6-dicarboxylic Acid

Introduction & Strategic Analysis

The 4-hydroxyquinoline-3,6-dicarboxylic acid scaffold represents a privileged pharmacophore in medicinal chemistry, serving as the structural core for HIF prolyl hydroxylase (HIF-PH) inhibitors (e.g., Roxadustat analogs), broad-spectrum antibiotics (fluoroquinolone precursors), and antiviral agents.

However, functionalizing this molecule presents a distinct challenge: Regioselectivity . The molecule contains three reactive centers with disparate electronic and steric environments:

-

C3-Carboxylate: Sterically congested and electronically deactivated by an intramolecular hydrogen bond with the 4-oxo/hydroxy group. It behaves as a vinylogous

-keto acid derivative. -

C6-Carboxylate: A typical aromatic carboxylic acid, electronically accessible and sterically unencumbered.

-

C4-Position (OH/Oxo): Capable of tautomerization; serves as a gateway for

substitutions via conversion to a chloride.

This guide provides a validated workflow to independently functionalize these sites, avoiding common pitfalls such as thermal decarboxylation at C3 or solubility-induced aggregation.

Functionalization Decision Tree

The following logic map illustrates the critical decision points for selective functionalization.

Figure 1: Strategic workflow for orthogonal functionalization. Note that C6 is the most accessible site, while C3 requires forcing conditions or prior activation.

Detailed Experimental Protocols

Protocol 1: Scaffold Synthesis (Gould-Jacobs Cyclization)

Target: Diethyl 4-hydroxyquinoline-3,6-dicarboxylate (1)

While often commercially available, in-house synthesis ensures purity, which is critical for subsequent regioselectivity.

Reagents:

-

Benzocaine (Ethyl 4-aminobenzoate)

-

Diethyl ethoxymethylenemalonate (EMME)

-

Diphenyl ether (Dowtherm A substitute)

Step-by-Step:

-

Condensation: Mix Ethyl 4-aminobenzoate (1.0 eq) and EMME (1.1 eq) in a round-bottom flask. Heat to 110°C for 2 hours. Ethanol will evolve; use a Dean-Stark trap or open vessel with ventilation.

-

QC Check: TLC (Hexane/EtOAc 1:1) should show disappearance of aniline. Product is the enamine intermediate.[1]

-

-

Cyclization: Add Diphenyl ether (10 mL/g of substrate) to the enamine. Heat rapidly to 250°C (reflux). Maintain for 45-60 minutes.

-

Workup: Cool to room temperature. Dilute with Hexane (equal volume). The product precipitates as a off-white/beige solid. Filter and wash extensively with Hexane to remove diphenyl ether.

-

Yield: Typically 75-85%.

-

Protocol 2: Regioselective Hydrolysis (Differentiation of C3 vs. C6)

Target: 3-(Ethoxycarbonyl)-4-hydroxyquinoline-6-carboxylic acid (2)

Rationale: The C3-ester is electronically deactivated by the intramolecular hydrogen bond with the 4-oxo group and is sterically shielded. The C6-ester behaves as a standard benzoate and hydrolyzes significantly faster.

Procedure:

-

Suspend Diester (1) (1.0 eq) in Ethanol/Water (4:1 v/v).

-

Add NaOH (1.05 eq, 1M aqueous solution) dropwise over 30 minutes at 20°C .

-

Critical: Do NOT heat. Heating >50°C promotes hydrolysis of the C3-ester and subsequent decarboxylation.

-

-

Stir at room temperature for 12–16 hours. Monitor by HPLC or LC-MS (Target Mass: M-28 from starting material).

-

Workup: Acidify carefully with 1M HCl to pH 3-4. The mono-acid (2) will precipitate. Filter, wash with water, and dry under vacuum.

Data Summary: Hydrolysis Rates

| Condition | C6-Ester Hydrolysis | C3-Ester Hydrolysis | Outcome |

|---|---|---|---|

| NaOH (1 eq), 25°C, 12h | >95% | <5% | Selective C6-Acid |

| NaOH (2.5 eq), 80°C, 4h | 100% | 100% | Diacid (Unstable) |

| LiOH, THF/H2O, 0°C | Slow | Negligible | Selective but slow |

Protocol 3: The "Gateway" Chlorination (C4 Functionalization)

Target: Diethyl 4-chloroquinoline-3,6-dicarboxylate (3)

Rationale: Converting the 4-OH to 4-Cl activates the core for

Safety Warning:

Procedure:

-

Place Diester (1) (1.0 eq) in a dry flask under Argon.

-

Add

(5.0 eq) neat. -

Add catalytic DMF (3-5 drops). The solution will bubble (Vilsmeier-Haack intermediate formation).

-

Heat to 80°C for 2-3 hours. The suspension should clear to a yellow solution.

-

Quench: Evaporate excess

under reduced pressure (rotary evaporator with base trap). Pour the residue slowly onto crushed ice/saturated -

Extract with Dichloromethane (DCM). Dry over

.

Protocol 4: Amidation Strategies

A. C6-Selective Amidation (from Intermediate 2)

-

Reagents: HATU (1.2 eq), DIEA (2.0 eq), Amine (1.1 eq), DMF.

-

Conditions: Stir at Room Temperature for 4h.

-

Note: Since C3 is protected as an ethyl ester, this yields the 6-Amide-3-Ester .

B. C3-Selective Amidation (Direct Aminolysis)

-

Challenge: Saponifying C3 often leads to decarboxylation. It is safer to react the ester directly with the amine.

-

Procedure: Mix Diester (1) with the desired amine (excess, 3-5 eq) in a sealed tube.

-

Catalyst: Add 0.5 eq of

or simply heat to 120-140°C (microwave preferred). -

Selectivity: At high temperatures, the amine will attack both esters if not controlled. However, if the C6 is already amidated (from Path A), this step installs the second amide at C3.

Troubleshooting & Quality Control

| Issue | Root Cause | Solution |

| Decarboxylation | Acidic heating of C3-COOH. | Avoid hydrolyzing C3-ester until the final step. Do not heat the free C3-acid >60°C. |

| Incomplete Hydrolysis | Poor solubility of diester. | Use THF/Water mixtures instead of Ethanol. Ensure vigorous stirring. |

| Old/Wet reagent. | Distill | |

| Regioisomer Mix | Over-hydrolysis. | Strictly control NaOH equivalents (1.05 eq max). Monitor via HPLC, not just TLC. |

Validation Check (NMR):

-

C3-Ester: Quartet at ~4.2 ppm, Triplet at ~1.3 ppm.

-

C2-Proton: Singlet at ~8.5-9.0 ppm.

-

Decarboxylation Indicator: If C3 decarboxylates, a new doublet appears at ~6.0 ppm (C3-H) coupled to C2-H.

References

-

Gould-Jacobs Reaction Mechanism & Scope

-

Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link

-

-

Regioselective Hydrolysis of Quinolone Esters

-

Chlorin

): -

HIF-PH Inhibitor SAR (Context for Scaffold)

-

Rabinowitz, M. H., et al. (2016). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids." Journal of Medicinal Chemistry. Link

-

Sources

- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: High-Performance MOF Synthesis Using 4-Hydroxyquinoline-3,6-dicarboxylic Acid

Executive Summary

This technical guide details the protocol for utilizing 4-hydroxyquinoline-3,6-dicarboxylic acid (H₃QDC) as a rigid, multifunctional linker in the synthesis of Metal-Organic Frameworks (MOFs). Unlike standard linear linkers (e.g., terephthalic acid), H₃QDC incorporates a fused heterocyclic core with a specific 3,6-substitution pattern and a hydroxyl group at the 4-position.

Key Advantages:

-

Dual-Functionality: The quinoline core provides intrinsic fluorescence, enabling "turn-off" or "turn-on" sensing applications.

-

Coordination Diversity: The 3,6-carboxylate positions offer a bent-linker geometry (approx. 120°–140°), distinct from the linear 2,6-analogs, promoting the formation of unique topologies (e.g., helical channels or cage-like pores).

-

Chemical Stability: The nitrogen-containing heterocycle enhances hydrolytic stability in Zr-based architectures compared to pure benzene-dicarboxylates.

Ligand Chemistry & Coordination Modes

Understanding the ligand's behavior is prerequisite to successful synthesis.[1] H₃QDC exists in tautomeric equilibrium between the enol (4-hydroxy) and keto (4-oxo) forms. In MOF synthesis, the enol form is typically stabilized via coordination or intramolecular hydrogen bonding with the C3-carboxylate.

Coordination Sites

-

Primary Nodes: C3-COOH and C6-COOH groups bind to metal clusters (SBUs).

-

Secondary Interaction: The N1 atom and O4 (hydroxyl/oxo) can participate in auxiliary coordination or act as Lewis basic sites for guest molecule recognition (e.g., sensing metal cations).[1]

Figure 1: Coordination vectors of the H₃QDC ligand.[1] The proximity of the C3-carboxylate to the 4-hydroxyl group creates a unique chelation pocket distinct from simple dicarboxylates.

Experimental Protocols

Materials Sourcing

-

Ligand: 4-Hydroxyquinoline-3,6-dicarboxylic acid (CAS: 1018060-59-7).[2] Commercial purity >97% is recommended.

-

Metal Salts: ZrCl₄ (99.9%), Zn(NO₃)₂[1]·6H₂O (98%).

-

Modulators: Acetic acid (glacial), Benzoic acid, or Trifluoroacetic acid (TFA).[1]

-

Solvents: DMF (Anhydrous), Ethanol, Acetone.[1]

Protocol A: Solvothermal Synthesis of Zr-QDC (High Stability)

Rationale: Zirconium-based MOFs (UiO-type) are selected for their superior chemical stability. The 3,6-geometry requires a modulator to control crystal growth and prevent amorphous precipitation.

Step-by-Step Workflow:

-

Precursor Dissolution:

-

Dissolve ZrCl₄ (50 mg, 0.21 mmol) in 10 mL DMF in a 20 mL scintillation vial. Sonicate for 10 mins until clear.

-

Add Modulator: Add 1.0 mL Acetic Acid (approx. 80 equiv). Note: Higher modulator concentration yields larger crystals and more defects.

-

-

Ligand Addition:

-

Add H₃QDC (50 mg, 0.21 mmol) to the solution. Sonicate for 15 mins. The solution may remain slightly cloudy; this is normal.

-

-

Thermal Treatment:

-

Seal the vial (Teflon-lined cap) or transfer to a Teflon-lined autoclave.

-

Heat at 120 °C for 24–48 hours in a convection oven.

-

-

Isolation & Washing:

-

Cool to room temperature.[1] Centrifuge (6000 rpm, 10 min) to collect the pale yellow precipitate.

-

Wash 1: Resuspend in DMF, soak for 12h at 60°C (removes unreacted ligand).

-

Wash 2: Resuspend in Ethanol, soak for 24h (solvent exchange). Repeat 3 times.

-

-

Activation:

-

Dry under vacuum at 100 °C for 12 hours to remove pore-bound solvents.

-

Protocol B: Synthesis of Luminescent Zn-QDC (Sensing Applications)

Rationale: Zinc nodes (often Zn₄O or paddlewheels) allow for higher fluorescence quantum yields compared to paramagnetic nodes, making this ideal for sensing.[1]

-

Mixing: Dissolve Zn(NO₃)₂·6H₂O (0.1 mmol) and H₃QDC (0.1 mmol) in a mixture of DMF/Ethanol/H₂O (4:1:1 v/v, 10 mL) .

-

Crystallization: Heat in a sealed glass tube at 100 °C for 72 hours .

-

Cooling: Slow cooling (1°C/min) is critical to obtain single crystals suitable for XRD.[1]

-

Activation: Solvent exchange with acetone followed by activation at 80 °C.

Characterization & Validation

To ensure the integrity of the synthesized MOF, the following data profile must be established.

| Technique | Purpose | Expected Outcome (Zr-QDC) |

| PXRD | Phase Purity | Sharp peaks at low 2θ (<10°) indicating large unit cell; absence of ZrO₂ peaks. |

| TGA | Thermal Stability | Weight loss <5% up to 300°C (solvent loss), decomposition >350°C. |

| N₂ Isotherm (77K) | Porosity (BET) | Type I isotherm (microporous).[1] Surface area: 800–1200 m²/g. |

| FT-IR | Ligand Binding | Shift of C=O stretch (1680 cm⁻¹) to lower wavenumber; disappearance of broad -OH (COOH). |

| PL Spectroscopy | Optical Property | Strong emission at ~420–450 nm (blue) upon excitation at 330 nm.[1] |

Application: Fluorescence Sensing of Fe³⁺ Ions[1][3]

The Zn-QDC framework serves as a highly selective "turn-off" sensor for Fe³⁺ ions in aqueous media. The mechanism relies on the interaction between the paramagnetic Fe³⁺ and the N/O sites of the quinoline linker, causing quenching via Paramagnetic Quenching or Resonance Energy Transfer (RET).

Sensing Protocol

-

Suspension Preparation: Disperse 1 mg of activated Zn-QDC in 3 mL of HEPES buffer (pH 7.4) via ultrasonication (10 min) to form a stable suspension.

-

Baseline Measurement: Record the fluorescence emission spectrum (

nm, -

Titration: Add aliquots (10–100 µL) of metal salt solutions (FeCl₃, NaCl, MgCl₂, etc., 1 mM stock).

-

Data Analysis: Plot Relative Intensity (

) vs. Concentration (

Mechanism Visualization:

Figure 2: Fluorescence quenching mechanism.[1] The presence of Fe³⁺ interrupts the radiative decay of the quinoline ligand, resulting in signal loss.

References

-

Synthesis of Quinoline Derivatives

-

Zr-MOF Protocols (Analogous QDA Ligands)

-

Zn-MOF Sensing Protocols

-

Ligand Commercial Availability

-

BLD Pharm. "4-Hydroxyquinoline-3,6-dicarboxylic acid Product Page."[2]

-

-

General MOF Synthesis & Activation

Sources

- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1018060-59-7|4-Hydroxyquinoline-3,6-dicarboxylic acid|BLD Pharm [bldpharm.com]

- 3. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new quinoline based luminescent Zr(iv) metal–organic framework for the ultrasensitive recognition of 4-nitrophenol and Fe(iii) ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. A new 3D luminescent Zn(ii)-organic framework containing a quinoline-2,6-dicarboxylate linker for the highly selective sensing of Fe(iii) ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Metal–organic framework - Wikipedia [en.wikipedia.org]

Esterification methods for quinoline-3,6-dicarboxylic acid groups

Application Note: Esterification Strategies for Quinoline-3,6-Dicarboxylic Acid

Strategic Analysis & Chemical Context

Quinoline-3,6-dicarboxylic acid presents a unique set of challenges compared to standard aliphatic or benzoic acid derivatives. Successful esterification requires navigating three specific physicochemical hurdles:

-

Solubility Profile: The high lattice energy of heteroaromatic dicarboxylic acids often renders them insoluble in standard organic solvents (DCM, THF, Toluene) and only sparingly soluble in cold alcohols. This "brick-dust" character necessitates methods that either solubilize the substrate in situ or operate under heterogeneous conditions.

-

Zwitterionic Character: The basic quinoline nitrogen (

for the conjugate acid) can accept protons, while the carboxylic acids donate them. In neutral media, this can lead to intermolecular salt formation, further reducing solubility and reactivity. -

Differential Reactivity: The C3-carboxyl group is conjugated directly with the electron-deficient pyridine ring, making it electronically distinct from the C6-carboxyl group on the benzenoid ring. While both are reactive, the C3 position is often more susceptible to decarboxylation under extremely high thermal stress, though esterification is generally favored over decarboxylation under acidic conditions.

Scope of Guide: This note details three protocols ranging from the robust "Gold Standard" (Thionyl Chloride) to the "Classic" (Fischer) and the "Mild" (Alkylation), enabling researchers to select the method best suited for their downstream applications.

Method Selection Decision Matrix

Use the following logic flow to determine the optimal protocol for your specific ester target.

Figure 1: Decision matrix for selecting the esterification route based on substrate complexity and scale.

Protocol A: Thionyl Chloride Mediated Esterification (The Gold Standard)

Rationale: This method is preferred for quinoline dicarboxylic acids because

Reagents:

-

Quinoline-3,6-dicarboxylic acid (1.0 equiv)

-

Thionyl Chloride (

) (Excess, typically 5–10 equiv or as solvent) -

Anhydrous Alcohol (Methanol or Ethanol) (Solvent/Reagent)[1]

-

Catalytic DMF (1-2 drops)

Step-by-Step Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or

line). Caution: -

Activation: Suspend the quinoline-3,6-dicarboxylic acid in neat thionyl chloride (approx. 5 mL per gram of acid).

-

Catalysis: Add 1-2 drops of anhydrous DMF. This forms the Vilsmeier-Haack reagent in situ, drastically accelerating acid chloride formation.

-

Reflux 1: Heat the mixture to reflux (

C) for 2–3 hours. The suspension should clear as the di-acid chloride forms. -

Evaporation: Once clear, cool slightly and remove excess

under reduced pressure (rotary evaporator with a base trap). Co-evaporate with dry toluene (-

Checkpoint: You now have the crude quinoline-3,6-dicarbonyl dichloride (usually a yellow/tan solid).

-

-

Esterification: Resuspend the residue in the desired anhydrous alcohol (MeOH or EtOH) at

C. -

Reflux 2: Allow to warm to room temperature, then reflux for 1–2 hours to ensure complete conversion of both acid chloride sites.

-

Workup:

-

Concentrate the alcohol in vacuo.

-

Dissolve the residue in DCM or Ethyl Acetate.

-

Wash with saturated

(to neutralize HCl salts) and Brine. -

Dry over

, filter, and concentrate.

-

Yield Expectation: >90% Key Advantage: Overcomes solubility issues by converting to the soluble acid chloride.

Protocol B: Acid-Catalyzed Fischer Esterification

Rationale: Best for large-scale synthesis of methyl or ethyl esters where thionyl chloride handling is undesirable. Requires rigorous water removal to drive the equilibrium.

Reagents:

-

Quinoline-3,6-dicarboxylic acid[2]

-

Concentrated Sulfuric Acid (

) (Catalyst, 1.0–2.0 equiv)

Step-by-Step Protocol:

-

Suspension: Suspend the di-acid in Methanol (0.1 M concentration). Note that it will likely not dissolve completely at room temperature.

-

Acid Addition: Carefully add concentrated

dropwise. The exothermic reaction may aid partial solubilization.-

Note: The quinoline nitrogen will protonate immediately. You need enough acid to protonate the nitrogen AND catalyze the reaction. Use at least 2.5 equivalents of

relative to the starting material.

-

-

Reflux: Heat to vigorous reflux. The reaction time is typically longer than for simple benzenes (12–24 hours).

-

Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The mono-ester often appears as an intermediate. Do not stop until the di-ester spot is dominant.

-

Workup (Critical):

-

Cool the mixture.

-

Pour onto ice-water.

-

Neutralization: Carefully adjust pH to ~8 using solid

or saturated -

Extract with DCM (

). -

Dry and concentrate.

-

Yield Expectation: 70–85% Limitation: Equilibrium driven; requires long reflux times for the sterically/electronically distinct positions.

Protocol C: Base-Mediated Alkylation ( )

Rationale: Ideal for synthesizing complex esters (e.g., benzyl, allyl) or when avoiding strong acidic conditions. This method proceeds via the carboxylate salt.

Reagents:

-

Quinoline-3,6-dicarboxylic acid[2]

-

Cesium Carbonate (

) or Potassium Carbonate ( -

Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (2.5–3.0 equiv)

-

Solvent: DMF (Dimethylformamide) or NMP

Step-by-Step Protocol:

-

Solubilization: Dissolve quinoline-3,6-dicarboxylic acid in DMF (anhydrous).

-

Deprotonation: Add the base (

is preferred for higher solubility/reactivity). Stir at room temperature for 30 minutes. The mixture may become a slurry of the dicarboxylate salt. -

Alkylation: Add the alkyl halide dropwise.

-

Reaction: Stir at room temperature (for MeI) or

C (for Benzyl Bromide) for 4–16 hours. -

Workup:

-

Dilute with water (5x volume of DMF).

-

Extract with Ethyl Acetate.

-

Wash aggressively with water and LiCl solution to remove DMF.

-

Concentrate.

-

Yield Expectation: 80–95% Key Advantage: Mild conditions; avoids the formation of acid chloride intermediates.

Analytical Validation

To ensure the integrity of the Dimethyl quinoline-3,6-dicarboxylate product, verify using the following markers:

| Technique | Expected Signal / Observation | Interpretation |

| 1H NMR | Singlet at | Confirms two methyl ester groups. |

| 1H NMR | Aromatic region | Quinoline ring protons. H2 (adjacent to N) is typically most deshielded ( |

| IR Spec | Strong band at | Ester Carbonyl ( |

| LC-MS | Confirms molecular weight (MW of di-acid is 217; +28 for two methyls). |

Visualizing the Thionyl Chloride Mechanism

The following diagram illustrates the transformation pathway in Protocol A, highlighting the critical intermediate states.

Figure 2: Reaction pathway for the activation of dicarboxylic acids using Thionyl Chloride.

References

-

Thionyl Chloride Activation: Greenberg, J. A., & Sammakia, T. (2017).[4] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. Link

- Fischer Esterification Review: Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH.

-

Quinoline Synthesis & Functionalization: Laras, Y., et al. (2012). Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags.[5] The Journal of Organic Chemistry, 77(17), 7561–7569. Link

- Solubility Data: Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.

Sources

- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 2. Quinoline dicarboxylic acid derivatives | Sigma-Aldrich [sigmaaldrich.com]

- 3. jk-sci.com [jk-sci.com]

- 4. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Coordination Chemistry of 4-Hydroxyquinoline-3,6-dicarboxylic Acid with Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Chelating Agent 4-Hydroxyquinoline-3,6-dicarboxylic Acid

4-Hydroxyquinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and neuroprotective effects.[1] The introduction of carboxylic acid moieties at the 3 and 6 positions of the 4-hydroxyquinoline scaffold creates a highly versatile chelating agent, 4-hydroxyquinoline-3,6-dicarboxylic acid (H₂L). The presence of the hydroxyl group and two carboxylic acid groups provides multiple coordination sites, allowing for the formation of stable complexes with a wide range of metal ions.

The coordination chemistry of H₂L is of particular interest due to the potential for creating novel metal-organic frameworks (MOFs) and coordination polymers with unique structural features and functional properties. The rigid quinoline backbone combined with the flexible coordination modes of the carboxylate groups can lead to the formation of diverse architectures, from discrete polynuclear complexes to extended one-, two-, and three-dimensional networks. These materials have potential applications in catalysis, gas storage, sensing, and importantly, in the development of new therapeutic agents.[2][3] The chelation of metal ions can significantly modulate the biological activity of the parent ligand, often leading to enhanced efficacy.[4][5]

This guide provides a comprehensive overview of the coordination chemistry of 4-hydroxyquinoline-3,6-dicarboxylic acid, offering detailed protocols for the synthesis and characterization of its metal complexes, and insights into their potential applications.

Synthesis of Metal Complexes with 4-Hydroxyquinoline-3,6-dicarboxylic Acid: A General Protocol

The synthesis of metal complexes with 4-hydroxyquinoline-3,6-dicarboxylic acid can be readily achieved through solvothermal or hydrothermal methods. The choice of solvent, temperature, and the molar ratio of ligand to metal salt are critical parameters that influence the final product's structure and dimensionality.

Protocol 1: Solvothermal Synthesis of a Representative Metal Complex

This protocol describes a general procedure for the synthesis of a metal complex of 4-hydroxyquinoline-3,6-dicarboxylic acid. The specific metal salt and solvent can be varied to target different structures.

Materials:

-

4-Hydroxyquinoline-3,6-dicarboxylic acid (H₂L)

-

Metal salt (e.g., Cu(NO₃)₂·3H₂O, Zn(OAc)₂·2H₂O, CoCl₂·6H₂O)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol/Water mixture)

-

Teflon-lined stainless steel autoclave

Procedure:

-

In a typical synthesis, a mixture of 4-hydroxyquinoline-3,6-dicarboxylic acid (0.1 mmol) and the chosen metal salt (0.1 mmol) is dissolved in the selected solvent or solvent mixture (10 mL) in a glass vial.

-

The mixture is sonicated for 15 minutes to ensure homogeneity.

-

The vial is placed inside a 23 mL Teflon-lined stainless steel autoclave.

-

The autoclave is sealed and heated in an oven at a specific temperature (typically between 100-180 °C) for a period of 24-72 hours.

-

After the reaction is complete, the autoclave is allowed to cool slowly to room temperature over 24 hours.

-

The resulting crystals are collected by filtration, washed with the mother liquor and then with a low-boiling point solvent like ethanol or diethyl ether.

-

The crystals are dried in air.

Causality Behind Experimental Choices:

-

Solvothermal/Hydrothermal Method: The use of high temperatures and pressures facilitates the dissolution of reactants and promotes the crystallization of the final product. This method is particularly effective for the synthesis of crystalline coordination polymers.

-

Solvent Choice: The polarity and coordinating ability of the solvent can influence the deprotonation state of the ligand and the coordination geometry of the metal ion, thereby directing the formation of different crystal structures.

-

Slow Cooling: Slow cooling of the reaction mixture is crucial for the growth of high-quality single crystals suitable for X-ray diffraction analysis.

Structural Characterization of Metal Complexes

A combination of analytical techniques is essential to fully characterize the structure and properties of the synthesized metal complexes.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, coordination geometry of the metal center, and the overall crystal packing.[6][7]

Table 1: Representative Crystallographic Data for a Hypothetical Cu(II) Complex with 4-Hydroxyquinoline-3,6-dicarboxylic Acid

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.234 |

| b (Å) | 15.678 |

| c (Å) | 8.912 |

| β (°) | 98.76 |

| V (ų) | 1412.3 |

| Z | 4 |

| R₁ | 0.045 |

| wR₂ | 0.123 |

Spectroscopic Techniques

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the coordination modes of the ligand.[8][9] The positions of the characteristic vibrational bands of the carboxylate groups and the hydroxyl group can provide evidence of their involvement in coordination to the metal ion.

-

C=O Stretching: The strong absorption band corresponding to the C=O stretching vibration of the carboxylic acid group in the free ligand (typically around 1700 cm⁻¹) will shift to lower wavenumbers upon coordination to a metal ion.

-

O-H Stretching: The broad O-H stretching band of the hydroxyl group (around 3400 cm⁻¹) may shift or disappear upon deprotonation and coordination.

-

M-O and M-N Stretching: The appearance of new bands in the low-frequency region (below 600 cm⁻¹) can be attributed to the formation of metal-oxygen and metal-nitrogen bonds.[5]

UV-Vis Spectroscopy: Electronic absorption spectroscopy can provide information about the electronic transitions within the complex, which can be indicative of the coordination environment of the metal ion.[5]

Thermal Analysis

Thermogravimetric analysis (TGA) provides information about the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules.[4] By heating the sample at a constant rate and monitoring the weight loss, one can determine the temperature at which the complex decomposes and identify the nature of the decomposition products.

Table 2: Thermal Decomposition Data for a Hypothetical Co(II) Complex with 4-Hydroxyquinoline-3,6-dicarboxylic Acid

| Temperature Range (°C) | Weight Loss (%) | Assignment |

| 80 - 150 | 5.2 | Loss of lattice water molecules |

| 250 - 380 | 35.8 | Decomposition of the organic ligand |

| > 380 | - | Formation of metal oxide residue |

Coordination Modes and Supramolecular Architectures

The 4-hydroxyquinoline-3,6-dicarboxylic acid ligand can adopt various coordination modes, leading to a rich variety of supramolecular architectures. The carboxylate groups can act as monodentate, bidentate chelating, or bridging ligands, while the hydroxyl group and the quinoline nitrogen atom can also participate in coordination.

Caption: Possible coordination modes of 4-hydroxyquinoline-3,6-dicarboxylic acid with a metal ion.

The interplay of these coordination modes, along with non-covalent interactions such as hydrogen bonding and π-π stacking, dictates the final supramolecular structure of the metal complexes.

Potential Applications in Drug Development

The metal complexes of 4-hydroxyquinoline-3,6-dicarboxylic acid hold significant promise in the field of drug development.

-

Anticancer Agents: Many metal complexes exhibit enhanced anticancer activity compared to the free ligands.[2] The coordination to a metal ion can facilitate the transport of the drug into cancer cells and influence its interaction with biological targets.

-

Antimicrobial Agents: The antimicrobial properties of quinoline derivatives can be potentiated upon complexation with metal ions.[5][10] These complexes can serve as novel leads for the development of drugs against resistant bacterial and fungal strains.

-

Neuroprotective Agents: Certain 4-hydroxyquinoline derivatives have shown potential as neuroprotective agents.[1] The chelation of metal ions that are implicated in neurodegenerative diseases, such as copper and zinc, could be a viable therapeutic strategy.

Experimental Workflow for Biological Evaluation

Sources

- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. Syntheses, Crystal Structures, and Catalytic Properties of Three Cu(II) and Cobalt(II) Coordination Compounds Based on an Ether-Bridged Tetracarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 4-hydroxyquinoline-3,6-dicarboxylic acid in DMSO

Welcome to the technical support center for handling challenging compounds. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with 4-hydroxyquinoline-3,6-dicarboxylic acid and encountering difficulties in achieving the desired concentration in Dimethyl Sulfoxide (DMSO). As a molecule with multiple acidic functional groups, its solubility behavior in a polar aprotic solvent like DMSO can be complex.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to systematically address and overcome these solubility challenges.

Troubleshooting Guide: Step-by-Step Solutions

This section addresses the most common issue: "My 4-hydroxyquinoline-3,6-dicarboxylic acid will not fully dissolve in DMSO at my target concentration."

Issue 1: Initial Dissolution Failure at Room Temperature

If the compound fails to dissolve with simple vortexing at ambient temperature, it indicates that the energy of the solvent-solute interactions is insufficient to overcome the compound's crystal lattice energy. Carboxylic acids, in particular, can form strong intermolecular hydrogen bonds in their solid state, making them resistant to dissolution.[1][2]

Below is a systematic workflow to address initial solubility issues.

Caption: Troubleshooting workflow for initial dissolution.

-

Gentle Heating: Warm the vial containing the compound and DMSO in a water bath set to 30-50°C. Intermittently vortex the sample every 5-10 minutes. The increased kinetic energy helps break apart the solid lattice.

-

Sonication: Place the vial in a bath sonicator. The ultrasonic waves create cavitation bubbles that physically disrupt the solid particles, increasing the surface area available for the solvent to act upon.[3] Use 15-30 minute cycles, allowing the sample to cool between cycles if necessary to prevent thermal degradation.

-

Combine Methods: For very stubborn compounds, a combination of gentle heating and sonication is often most effective.

Causality: Both heating and sonication are physical methods designed to increase the rate of dissolution. Heating increases the kinetic energy of both solvent and solute molecules, promoting their interaction. Sonication provides mechanical energy to break down solute aggregates, increasing the effective surface area for solvation.

Issue 2: Compound Dissolves but Crashes Out Upon Dilution

A common problem arises when a clear DMSO stock solution is diluted into an aqueous buffer (e.g., cell culture media, assay buffer), causing the compound to precipitate.[3][4] This occurs because the compound is poorly soluble in the final aqueous environment.

-

Optimize Dilution: Instead of adding the DMSO stock directly into the final volume, perform a serial dilution. First, add the stock to a smaller volume of the aqueous buffer while vortexing vigorously, then add this intermediate mixture to the final volume.[3]

-

Lower Stock Concentration: Preparing a more dilute DMSO stock may prevent the compound from exceeding its aqueous solubility limit upon dilution.

-

Increase Final DMSO Concentration: A slightly higher final percentage of DMSO (e.g., 0.5% instead of 0.1%) can help maintain solubility. However, you must verify the tolerance of your biological system (cells, enzymes) to DMSO.[5]

Advanced Protocol: pH-Based Solubility Enhancement (Salification)

The most robust method for dissolving acidic compounds like 4-hydroxyquinoline-3,6-dicarboxylic acid is to convert it into a more soluble salt form.[6] The molecule has two carboxylic acid groups and a phenolic hydroxyl group, all of which can be deprotonated by a base. The resulting carboxylate and phenolate anions are ionic and significantly more soluble in polar solvents like DMSO.

Understanding the Mechanism

The core principle is an acid-base reaction. By adding a base, you shift the equilibrium from the neutral, less soluble acid form to the charged, more soluble salt form.

Caption: Equilibrium shift from neutral acid to soluble salt.

Protocol 2: Base-Assisted Dissolution

Choosing a Base: The choice of base is critical. It should be strong enough to deprotonate the carboxylic acids and soluble in DMSO.

| Base | Type | Molarity of Stock | Equivalents to Add | Notes |

| Sodium Hydroxide (NaOH) | Strong, Inorganic | 1 M in H₂O | 2.0 - 2.2 eq. | Very effective. The small amount of water is usually well-tolerated. Forms a sodium salt. |

| Triethylamine (TEA) | Organic Amine | - (use neat) | 2.5 - 3.0 eq. | Volatile and less potent than NaOH. Can be removed under vacuum if needed. |

| DIPEA | Hindered Amine | - (use neat) | 2.5 - 3.0 eq. | Similar to TEA but less nucleophilic. Good for sensitive compounds. |

Step-by-Step Procedure:

-

Weigh Compound: Accurately weigh your 4-hydroxyquinoline-3,6-dicarboxylic acid into a suitable vial.

-

Add DMSO: Add the required volume of DMSO to achieve your target concentration before adding the base.

-

Calculate Base: Calculate the molar equivalents of base needed. Since there are two carboxylic acid groups, at least two equivalents of a monoacidic base (like NaOH) are required for full deprotonation. It is often beneficial to add a slight excess (e.g., 2.1 equivalents).

-

Add Base: Carefully add the calculated volume of your base stock solution to the DMSO/compound slurry.

-

Mix Thoroughly: Vortex and/or sonicate the mixture. The compound should dissolve readily as the salt is formed. The final solution will be a stock of the salt (e.g., disodium 4-hydroxyquinoline-3,6-dicarboxylate) in DMSO.

-

pH Check (Optional but Recommended): If your downstream application is pH-sensitive, you can take a small aliquot, dilute it significantly in water, and check the approximate pH. It should be neutral to slightly basic.

Trustworthiness Check: This protocol is self-validating. The visual confirmation of the compound dissolving upon addition of the base confirms the successful formation of the more soluble salt.

Frequently Asked Questions (FAQs)

Q1: I don't know the pKa of 4-hydroxyquinoline-3,6-dicarboxylic acid. How do I know the base is strong enough? A1: While experimental pKa values for this specific molecule are not readily published, we can make expert estimations. Carboxylic acids on aromatic rings typically have pKa values in the range of 3-5. The phenolic hydroxyl will be less acidic (pKa ~8-10). A strong base like NaOH or even a moderately strong organic base like TEA is more than sufficient to deprotonate the carboxylic acids fully.[7][8]

Q2: Will adding a base and forming a salt affect the biological activity of my compound? A2: This is a critical consideration. In most biological assays performed in buffered aqueous solutions, the pH is controlled (e.g., pH 7.4). At this pH, the carboxylic acid groups of the original compound would naturally be deprotonated anyway. Therefore, by preparing the salt in your stock, you are simply pre-forming the species that would exist in the assay, which should not negatively impact activity. The key is that the active species is the anion, not the neutral acid.[9]

Q3: Can I use co-solvents other than DMSO? A3: Yes, although DMSO is a powerful and common solvent for compound libraries.[10][11][12] If DMSO is incompatible with your system, N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) are other polar aprotic solvents with similar solubilizing power.[6] However, they can be more difficult to remove and may have different toxicity profiles.[13]

Q4: My compound is amorphous and dissolved easily at first, but now it won't re-dissolve after freeze-thawing. What happened? A4: This is a known phenomenon. Amorphous solids are in a higher energy state and tend to dissolve more easily.[1] Over time, especially with freeze-thaw cycles or exposure to atmospheric moisture, the compound can convert to a more stable, lower-energy crystalline form. This crystalline form has a stronger lattice structure and is significantly less soluble. Once a compound crystallizes from DMSO, it can be very difficult to redissolve using the initial method.[1] In this case, the salification protocol (Protocol 2) is the recommended solution.

Q5: How does water content in DMSO affect the solubility of my acidic compound? A5: This is a crucial point. While DMSO is hygroscopic, increased water content can be detrimental to the solubility of carboxylic acids. DMSO is a poor solvator for anions.[1] Water, being a protic solvent, can better solvate the carboxylate anion, but it can also facilitate the formation of less soluble crystalline hydrates. For acidic compounds, keeping the DMSO as anhydrous as possible is generally best until the point of dilution into an aqueous buffer.[1]

References

- Vertex AI Search. (n.d.). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing.

- National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.

- Various Authors. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Quora.

- National Center for Biotechnology Information. (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC.

- Various Authors. (2024, December 10). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? ResearchGate.

- BenchChem. (n.d.). Technical Support Center: Improving Compound Solubility in DMSO.

- BenchChem. (n.d.). Improving solubility of 2-Acetamidonicotinic acid for experiments.

- National Center for Biotechnology Information. (n.d.). Comparative Analysis of pKa Predictions for Arsonic Acids Using Density Functional Theory-Based and Machine Learning Approaches. PMC.

- National Center for Biotechnology Information. (2009, December 4). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. PMC.

- Ziath. (n.d.). Samples in DMSO: What an end user needs to know.

- University of Rochester, Department of Chemistry. (n.d.). Workup: DMF or DMSO.

- National Center for Biotechnology Information. (n.d.). In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed.

- National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC.

Sources

- 1. ziath.com [ziath.com]

- 2. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. Comparative Analysis of pKa Predictions for Arsonic Acids Using Density Functional Theory-Based and Machine Learning Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 11. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Workup [chem.rochester.edu]

Technical Support Center: Purification of 4-Hydroxyquinoline-3,6-dicarboxylic Acid

Welcome to the technical support center for the purification of 4-hydroxyquinoline-3,6-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining this compound in high purity. We will delve into the common challenges encountered during its purification from reaction byproducts, offering scientifically grounded solutions and detailed protocols.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 4-hydroxyquinoline-3,6-dicarboxylic acid, often synthesized via methods analogous to the Gould-Jacobs reaction.[1][2][3]

Issue 1: Product is an intractable oil or fails to precipitate/crystallize.

Question: I've completed the saponification of the diester precursor to 4-hydroxyquinoline-3,6-dicarboxylic acid, but upon acidification, the product either oils out or remains in solution. What's going wrong?

Answer: This is a common issue that can arise from several factors related to solubility and the presence of impurities.

Probable Causes & Solutions:

-

Incomplete Saponification: The presence of the monoester or unreacted diester can significantly alter the solubility of the final product, leading to the formation of oils.

-

Troubleshooting Step: Before acidification, ensure the saponification is complete by monitoring the reaction with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present, prolong the reaction time or increase the temperature.[4]

-

-

Incorrect pH for Precipitation: The dicarboxylic acid has two pKa values, and its solubility is highly pH-dependent. Precipitation is most effective at the isoelectric point.

-

Presence of Solubilizing Byproducts: The reaction mixture may contain byproducts that act as solubilizing agents.

-

Troubleshooting Step: If direct precipitation fails, consider an extraction. After acidification, extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate) to remove organic-soluble impurities. The desired product, being a dicarboxylic acid, may have limited solubility in common organic solvents, so multiple extractions may be necessary. Alternatively, if the product is extracted, it can then be back-extracted into a basic aqueous solution, followed by careful re-precipitation.

-

Issue 2: The isolated product is colored (yellow, brown, or tan).

Question: My isolated 4-hydroxyquinoline-3,6-dicarboxylic acid is not the expected off-white solid. How can I remove the colored impurities?

Answer: Colored impurities often arise from side reactions or degradation products formed during the high-temperature cyclization step of the Gould-Jacobs reaction or analogous syntheses.[3][7]

Probable Causes & Solutions:

-